6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine and chlorine atoms, along with a methyl group attached to the imidazo[1,2-a]pyrazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound's unique structure allows it to interact with various biological targets, making it a valuable scaffold in the development of new pharmaceuticals.
The compound can be identified through its unique identifiers such as CAS number 1159811-97-8 and PubChem CID 12841578, which provide access to detailed chemical information and properties.
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is classified as a heterocyclic organic compound. It falls under the category of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine typically involves halogenation reactions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine and chlorine in a suitable solvent such as chloroform or dichloromethane. This process results in the substitution of hydrogen atoms at specific positions on the imidazo[1,2-a]pyrazine ring.
The halogenation reaction can be conducted under controlled conditions to optimize yield and selectivity. For instance, using microwave irradiation has been explored to enhance reaction efficiency. The reaction conditions may include varying temperatures and reaction times to achieve the desired product.
The molecular structure of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine can be represented by its chemical formula . The structure features a fused bicyclic arrangement that includes an imidazole ring fused to a pyrazine ring.
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions that alter the oxidation state of nitrogen atoms within the imidazo[1,2-a]pyrazine ring.
Cyclization Reactions: It can also engage in cyclization reactions to form more complex heterocyclic structures.
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity while minimizing side products. The choice of solvent and temperature plays a crucial role in determining the reaction pathway and product distribution.
The mechanism of action for 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with various biological targets. This compound has shown activity against multidrug-resistant bacteria and is being investigated for its potential use in treating infections caused by resistant strains.
Research indicates that related compounds have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The interactions with cellular enzymes, particularly cytochrome P450 enzymes, modulate metabolic pathways that are critical for drug metabolism.
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is typically a crystalline solid at room temperature. Specific physical properties such as melting point or boiling point may vary based on purity and environmental conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in various chemical transformations relevant to synthetic organic chemistry.
Relevant data include:
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting infectious diseases and cancer therapies.
Biological Studies: The compound is studied for its antimicrobial, antiviral, and anticancer properties, contributing to understanding disease mechanisms.
Material Science: It is utilized in synthesizing novel materials with unique electronic and optical properties.
Chemical Biology: The compound acts as a probe in studies investigating biological pathways and molecular interactions, enhancing our understanding of cellular processes.
The imidazo[1,2-a]pyrazine scaffold of 6-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is constructed through cyclization reactions between α-halo carbonyls and aminopyrazines. This approach capitalizes on the nucleophilic displacement of halogen atoms by pyrazine nitrogen, followed by intramolecular condensation to form the bicyclic system.
Aminopyrazine derivatives serve as pivotal precursors for constructing the imidazo[1,2-a]pyrazine core. The synthesis typically begins with 2-aminopyrazine reacting with α-bromo ketones under mild conditions (0–25°C) in polar aprotic solvents such as dimethylformamide or acetonitrile. For 2-methyl-substituted derivatives, α-bromopropanone is the preferred electrophile due to its optimal balance of reactivity and steric profile. The cyclization proceeds via nucleophilic aromatic substitution (SNAr), where the exocyclic amine of aminopyrazine attacks the carbonyl carbon of the α-halo ketone. Subsequent deprotonation and intramolecular cyclization yield the imidazo[1,2-a]pyrazine core with the methyl group pre-installed at the C2 position [3] [4].
Table 1: Representative Cyclization Reactions for Imidazo[1,2-a]pyrazine Formation
Aminopyrazine Precursor | α-Halo Carbonyl | Solvent | Temperature | Yield |
---|---|---|---|---|
2-Aminopyrazine | α-Bromopropanone | Acetonitrile | 25°C | 78% |
3-Amino-5-bromopyrazine | Chloroacetaldehyde | Ethanol | Reflux | 65% |
2-Amino-3,5-dibromopyrazine | α-Bromopropanone | DMF | 0°C → 25°C | 52% |
Achieving precise halogen placement at the C6 and C8 positions requires sequential electrophilic aromatic substitution (SEAr) under controlled conditions. The electron-rich imidazo[1,2-a]pyrazine ring undergoes bromination at C6 using N-bromosuccinimide (NBS) in dichloromethane at 0°C, leveraging the inherent nucleophilicity of the C6 position. Subsequent chlorination at C8 employs N-chlorosuccinimide (NCS) in 2-propanol under reflux (80°C), which exploits the altered electron distribution induced by the C6 bromine. This sequential protocol ensures regioselectivity, with the C6 bromination preceding C8 chlorination due to the superior leaving group ability of bromide and the steric accessibility of C6. The process typically achieves 45–60% isolated yield after column chromatography (0→5% methanol/ethyl acetate) [3] [6].
The C6 bromine in 6-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine serves as a versatile handle for palladium-catalyzed cross-coupling, enabling C–C or C–heteroatom bond formation. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ (2–5 mol%) and potassium carbonate base in toluene/water (4:1) at 80°C. The bromine at C6 exhibits higher reactivity than the chlorine at C8 due to its lower bond dissociation energy and enhanced transmetalation kinetics. This selectivity allows chemoselective arylation at C6 while preserving the C8 chloride for downstream modifications. Representative couplings achieve >85% conversion with electron-neutral and electron-rich boronic acids, though sterically hindered substrates require optimized ligands such as XPhos [3] .
The C8 chlorine undergoes nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles under mild conditions. Reactions with aliphatic amines (e.g., piperidine, morpholine) proceed in dimethyl sulfoxide at 50–60°C without catalysts, while aniline derivatives require copper(I) iodide catalysis (10 mol%) and cesium carbonate base. The enhanced electrophilicity at C8 stems from the ortho-like influence of the adjacent pyrazine nitrogen, which stabilizes the Meisenheimer complex during nucleophilic attack. This reactivity enables sequential functionalization: palladium coupling at C6 followed by SNAr at C8 provides access to unsymmetrically disubstituted derivatives critical for drug discovery [3] .
Industrial synthesis prioritizes solvent sustainability, catalyst loading reduction, and throughput. Continuous flow reactors replace batch processes for halogenation steps, operating at 1.5 atm pressure with 30-minute residence times. This system enhances heat transfer during exothermic bromination and minimizes succinimide byproduct accumulation. Solvent optimization employs 2-methyltetrahydrofuran (derived from renewables) for cyclization, enabling aqueous extraction and recycling. Key parameters include:
Table 2: Optimized Industrial-Scale Production Parameters
Process Variable | Laboratory Scale | Pilot Scale (5 kg) | Industrial Scale (50 kg) |
---|---|---|---|
Halogenation Temperature | 0°C | 0–2°C | 2–5°C (jacketed reactor) |
NBS Equivalents | 1.2 | 1.1 | 1.05 |
Reaction Time (Cyclization) | 12 h | 8 h | 6 h (flow reactor) |
Solvent Volume (L/kg) | 15 | 10 | 7 |
Palladium Loading (Suzuki) | 5 mol% | 2 mol% | 0.5 mol% (with ligand) |
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3